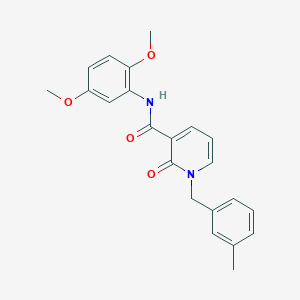

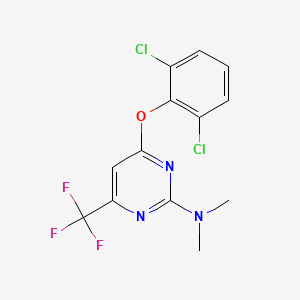

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

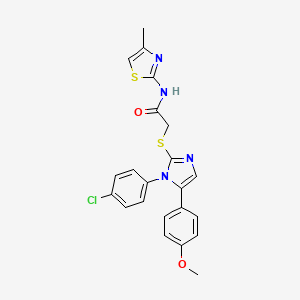

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the enzyme tankyrase, which is involved in various cellular processes, including telomere maintenance, Wnt signaling, and mitotic spindle formation.

科学的研究の応用

Anti-Inflammatory and Analgesic Agents

A series of compounds, including sulfonamide derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds exhibit dual inhibitory activity against prostaglandin and leukotriene synthesis, showing comparable anti-inflammatory activities to traditional NSAIDs like indomethacin, but with reduced ulcerogenic effects. This suggests the potential of sulfonamide derivatives in developing safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).

Endothelin Receptor Antagonism

Bosentan, a sulfonamide derivative, has been identified as a potent and orally active nonpeptide endothelin receptor antagonist. It exhibits competitive antagonism against endothelin (ET) receptors, indicating its potential in treating clinical disorders associated with vasoconstriction. This research area explores the application of sulfonamide compounds in cardiovascular diseases and their role in vasodilation and blood pressure regulation (Clozel et al., 1994).

Catalysis and Oxidation Reactions

Sulfonamide-substituted compounds, such as certain iron phthalocyanines, have shown remarkable stability under oxidative conditions and have been utilized in the oxidation of olefins. These compounds demonstrate the potential of sulfonamide derivatives in catalytic applications, specifically in facilitating selective oxidation reactions that are crucial in organic synthesis (Işci et al., 2014).

Antitumor Activities

Research into sulfonamide-focused libraries has identified compounds exhibiting potent cell cycle inhibition properties, with some progressing to clinical trials for their antitumor effects. These findings underscore the therapeutic potential of sulfonamide derivatives in oncology, particularly in developing novel antiproliferative agents targeting specific phases of the cell cycle (Owa et al., 2002).

作用機序

Target of Action

The primary targets of 5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide are currently unknown. This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Mode of Action

It is known that it was accessed via an innovative hydroamination method

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and should be stored at 2-8°c .

Result of Action

As a chemically differentiated building block, it is used in the preparation of drug candidates containing hindered amine motifs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature can affect its stability . Furthermore, the compound’s bioavailability and efficacy can be influenced by factors such as pH, presence of other compounds, and specific conditions within the body.

特性

IUPAC Name |

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-16(2,3)12-7-8-14(21-4)15(10-12)22(19,20)18-13-6-5-9-17-11-13/h5-11,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNUQORMNZLVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2893778.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2893787.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2893788.png)